molecular formula C7H2F4N2O4 B13027779 1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene

1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene

Katalognummer: B13027779
Molekulargewicht: 254.10 g/mol
InChI-Schlüssel: BYYJCEGDFLFDEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2F4N2O4 It is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of fluorobenzene derivatives under controlled conditions. The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound.

Analyse Chemischer Reaktionen

1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene is primarily determined by its functional groups. The nitro groups are electron-withdrawing, making the compound highly reactive towards nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-2,4-dinitrobenzene: This compound lacks the trifluoromethyl group but shares the nitro and fluorine substituents.

    1-Fluoro-4-(trifluoromethyl)benzene: This compound lacks the nitro groups but contains the trifluoromethyl and fluorine substituents.

    2,4-Dinitro-1-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, along with nitro substituents.

Eigenschaften

Molekularformel

C7H2F4N2O4

Molekulargewicht

254.10 g/mol

IUPAC-Name

1-fluoro-4,5-dinitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2F4N2O4/c8-4-2-6(13(16)17)5(12(14)15)1-3(4)7(9,10)11/h1-2H

InChI-Schlüssel

BYYJCEGDFLFDEL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.